molecular formula C17H17FN2O3S B2369354 3-((4-fluorophenyl)sulfonyl)-N-(m-tolyl)azetidine-1-carboxamide CAS No. 1795358-44-9

3-((4-fluorophenyl)sulfonyl)-N-(m-tolyl)azetidine-1-carboxamide

Cat. No.: B2369354
CAS No.: 1795358-44-9
M. Wt: 348.39
InChI Key: WEVPOQPKTXYFOO-UHFFFAOYSA-N
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Description

3-((4-fluorophenyl)sulfonyl)-N-(m-tolyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H17FN2O3S and its molecular weight is 348.39. The purity is usually 95%.
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Biological Activity

3-((4-Fluorophenyl)sulfonyl)-N-(m-tolyl)azetidine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to present a comprehensive overview of its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the azetidine core and subsequent functionalization. The general synthetic route can be summarized as follows:

  • Formation of the Azetidine Core : This involves cyclization reactions using appropriate precursors.
  • Introduction of the Sulfonyl Group : The sulfonyl moiety can be introduced through sulfonation reactions with sulfonyl chlorides.
  • Amide Bond Formation : The final step involves the coupling of the azetidine with the m-tolyl amine to form the carboxamide linkage.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research indicates that compounds containing the azetidine structure exhibit significant antibacterial properties. For example, derivatives with similar structures have shown enhanced activity against Gram-positive and Gram-negative bacteria. In a comparative study, certain synthesized derivatives demonstrated better antibacterial efficacy than standard drugs such as streptomycin .

Anticancer Activity

The anticancer potential of this compound has also been evaluated. Compounds with azetidinone skeletons have been reported to inhibit proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancers . Notably, some derivatives have shown IC50 values in the low micromolar range, indicating potent cytotoxic effects against human carcinoma cells .

The mechanism by which this compound exerts its biological effects is believed to involve multiple pathways:

  • Inhibition of Enzymatic Activity : The sulfonamide group may interact with active sites of bacterial enzymes, disrupting their function.
  • Induction of Apoptosis : In cancer cells, the compound may activate apoptotic pathways through mitochondrial dysfunction or caspase activation.
  • Cell Cycle Arrest : Some studies suggest that azetidine derivatives can cause cell cycle arrest at specific phases, contributing to their antiproliferative effects.

Case Studies

Several studies have documented the biological activity of related compounds:

  • Antibacterial Study : A series of azetidinone derivatives were synthesized and tested for antibacterial activity against various strains. Compounds exhibiting a 50% inhibition concentration (IC50) significantly lower than standard antibiotics were identified .
  • Anticancer Evaluation : In vitro studies on MCF-7 breast cancer cells revealed that certain derivatives led to a reduction in cell viability by inducing apoptosis at nanomolar concentrations .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity TypeTest SubjectIC50 (µM)Reference
AntibacterialVarious bacterial strains< 10
AnticancerMCF-7 Breast Cancer Cells21.57
AntioxidantDPPH Radical ScavengingModerate

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-(3-methylphenyl)azetidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-12-3-2-4-14(9-12)19-17(21)20-10-16(11-20)24(22,23)15-7-5-13(18)6-8-15/h2-9,16H,10-11H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEVPOQPKTXYFOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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